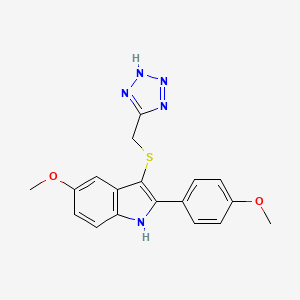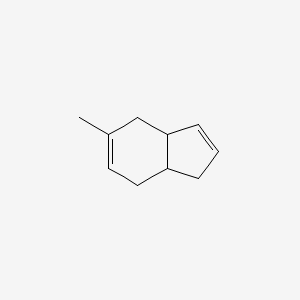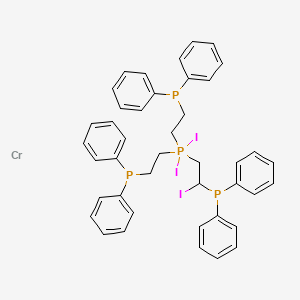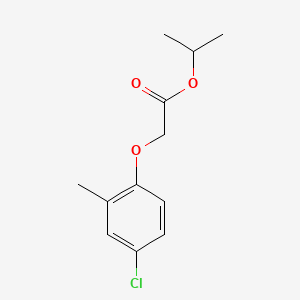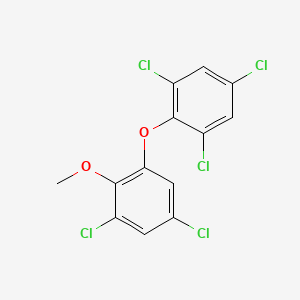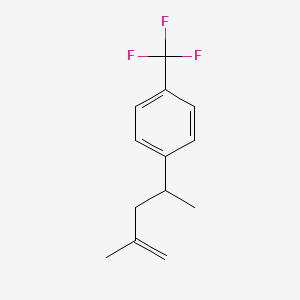
1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C12H15F3 It is a derivative of benzene, featuring a trifluoromethyl group and a dimethylbutenyl side chain
準備方法
The synthesis of 1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation reaction with 1,3-dimethyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Purification: The final product is purified through techniques like column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond in the butenyl side chain to a single bond, forming a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(1,3-Dimethyl-3-butenyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzene: Lacks the dimethylbutenyl side chain, affecting its overall molecular structure and applications.
1-(1,3-Dimethyl-3-butenyl)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from its analogs.
特性
CAS番号 |
74672-14-3 |
|---|---|
分子式 |
C13H15F3 |
分子量 |
228.25 g/mol |
IUPAC名 |
1-(4-methylpent-4-en-2-yl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3/c1-9(2)8-10(3)11-4-6-12(7-5-11)13(14,15)16/h4-7,10H,1,8H2,2-3H3 |
InChIキー |
LCDFIJCBLKTDIJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=C)C)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
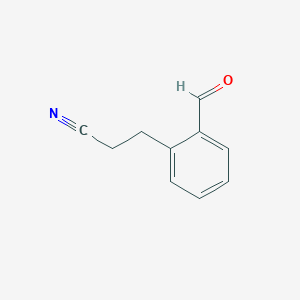

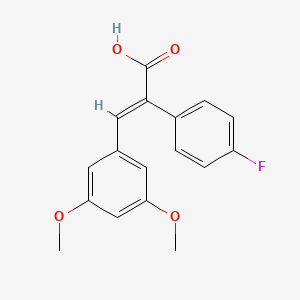

![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)
